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Dabigatran Etexilate N-Oxide Inner Salt

Cat. No.: B601656
CAS No.: 1381757-44-3
M. Wt: 643.73
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Description

Contextualization within Pharmaceutical Chemistry Research

In pharmaceutical chemistry, the comprehensive analysis of an active pharmaceutical ingredient (API) extends beyond the primary molecule to include all potential variants, such as impurities, degradation products, and metabolites. The identification and characterization of these related substances are fundamental to ensuring the quality, consistency, and safety of a final drug product. Dabigatran (B194492) Etexilate N-Oxide Inner Salt fits directly into this context as a critical entity for analytical research. It serves as a reference standard for the development and validation of analytical methods used to test batches of Dabigatran Etexilate. The presence and quantity of such related compounds must be carefully monitored to adhere to the stringent purity requirements set by regulatory authorities.

Significance as a Chemically Related Substance to Dabigatran Etexilate

Dabigatran Etexilate N-Oxide Inner Salt is formally recognized as both a metabolite and an impurity of Dabigatran Etexilate. Dabigatran etexilate is a prodrug that, after administration, is converted in the body to its active form, dabigatran, which functions as a direct thrombin inhibitor. nih.govguidetopharmacology.orgdrugbank.com The formation of chemically related substances can occur during the synthesis of the API, upon storage, or through metabolic pathways in the body. drugbank.comresearchgate.net

The "N-oxide" designation indicates the oxidation of a nitrogen atom within the molecule, specifically on the pyridine (B92270) ring of the dabigatran etexilate structure. veeprho.compharmaceresearch.com This transformation creates a distinct chemical entity with its own unique physicochemical properties. As a known impurity, it is sometimes referred to as "Dabigatran - Impurity N". Its characterization is vital for distinguishing it from the parent drug and other related compounds during quality control analysis.

Table 1: Physicochemical Properties of this compound This table is interactive. You can sort and filter the data.

Property Value Source
CAS Number 1381757-44-3 veeprho.com
Molecular Formula C34H41N7O6 pharmaceresearch.com
Molecular Weight 643.73 g/mol pharmaceresearch.com
pKa 9.88 ± 0.46
Density 1.26 ± 0.1 g/cm3

| IUPAC Name | 2-(N-(3-ethoxy-3-oxopropyl)-2-(((4-(N-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxamido)pyridine 1-oxide | veeprho.compharmaceresearch.com |

Overview of Research Trajectories in N-Oxide Derivatives

The study of N-oxide derivatives is a significant area of research in medicinal chemistry. Heterocyclic N-oxides have emerged as a class of compounds with a wide array of potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory activities. researchgate.netnih.gov The introduction of an N-oxide functional group can profoundly alter a molecule's properties. nih.gov

Key research findings on N-oxide derivatives include:

Modified Physicochemical Properties: The N⁺-O⁻ bond is highly polar and acts as a strong hydrogen bond acceptor. nih.govacs.org This can lead to increased aqueous solubility and altered membrane permeability compared to the parent amine compound. acs.org

Bioisosteric Replacement: The N-oxide motif can be used in drug design as a bioisosteric replacement for other functional groups to enhance binding affinity with biological targets. nih.gov For instance, a pyridine-N-oxide has been shown to interact favorably within the active site of certain enzymes. nih.gov

Modulation of Biological Activity: The formation of an N-oxide can either be a metabolic deactivation step or, in some cases, lead to a metabolite with its own pharmacological activity. researchgate.netnih.gov

Prodrug Strategies: The inherent redox reactivity of some N-oxides allows them to be used in prodrug design, where they are reduced to the active form under specific physiological conditions, such as the hypoxic environment of tumors. nih.govacs.org

The investigation of this compound is therefore part of a broader scientific interest in understanding how N-oxidation affects the structure, stability, and biological interactions of pharmaceutical compounds.

Properties

CAS No.

1381757-44-3

Molecular Formula

C34H41N7O6

Molecular Weight

643.73

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

N-[[2-[[[4-[[[(Hexyloxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-(1-oxido-2-pyridinyl)-β-Alanine Ethyl Ester

Origin of Product

United States

Chemical Synthesis and Elucidation of Formation Pathways

Synthetic Methodologies for Dabigatran (B194492) Etexilate N-Oxide Inner Salt

The preparation of Dabigatran Etexilate N-Oxide Inner Salt typically involves the direct oxidation of the pyridine (B92270) nitrogen atom in the Dabigatran Etexilate molecule. This transformation can be achieved through various multi-step synthesis strategies, which include the initial synthesis of Dabigatran Etexilate followed by a specific N-oxidation step.

A plausible multi-step synthetic approach to this compound would first involve the synthesis of the parent drug, Dabigatran Etexilate. ciac.jl.cn This is often achieved through the reaction of 1-methyl-2-[N-[4-(N-hexyloxycarbonylamidino)phenyl]-amino-methyl]-benzimidazol-5-yl-carboxylic acid-N-(2-pyridyl)-N-(2-ethoxycarbonylethyl)amide hydrochloride with a suitable base. rsc.org Once Dabigatran Etexilate is obtained, a subsequent N-oxidation step is performed.

Alternatively, the N-oxide functionality can be introduced at an earlier stage of the synthesis. For instance, an intermediate containing the pyridine N-oxide moiety could be synthesized and then carried through the remaining steps of the Dabigatran Etexilate synthesis. acs.org However, the direct oxidation of the final Dabigatran Etexilate molecule is a more common approach for preparing impurities and metabolites for analytical reference. nih.govhyphadiscovery.com

The N-oxidation of the pyridine ring in Dabigatran Etexilate is a critical step that requires careful optimization of reaction conditions to achieve a good yield and minimize side reactions. Common oxidizing agents for the N-oxidation of pyridines include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide, often in the presence of a catalyst. nih.gov

The choice of oxidant and reaction conditions can significantly impact the outcome of the reaction. For instance, the use of m-CPBA is a widely recognized method for the synthesis of N-oxides. nih.gov The reaction is typically carried out in a chlorinated solvent, such as dichloromethane, at or below room temperature. The stoichiometry of m-CPBA is a key parameter to control, as an excess can lead to over-oxidation or degradation of the starting material.

Hydrogen peroxide is another common oxidant, often used in combination with a carboxylic acid like acetic acid, or with a metal catalyst. thieme-connect.de The optimization of parameters such as temperature, reaction time, and the concentration of the oxidizing agent is crucial for maximizing the yield of the desired N-oxide while minimizing the formation of byproducts. Given the complexity of the Dabigatran Etexilate molecule, with multiple functional groups susceptible to oxidation, a high degree of selectivity is required.

Table 1: Key Parameters for Optimization of N-Oxidation
ParameterRange/OptionsRationale
Oxidizing Agentm-CPBA, Hydrogen Peroxide, Peracetic AcidVarying reactivity and selectivity.
SolventDichloromethane, Chloroform, Acetic AcidSolubility of reactants and compatibility with the oxidizing agent.
Temperature0°C to Room TemperatureControl of reaction rate and prevention of side reactions.
Reaction Time1 to 24 hoursEnsuring complete conversion without degradation.
Stoichiometry of Oxidant1.0 to 1.5 equivalentsTo ensure complete oxidation of the pyridine nitrogen without over-oxidation.

The purification and isolation of this compound from the reaction mixture are essential to obtain a high-purity standard for analytical purposes. Due to the polar nature of the N-oxide group, chromatographic techniques are often the most effective methods for purification. nih.gov

Preparative High-Performance Liquid Chromatography (HPLC) is a common technique for isolating polar compounds like N-oxides. The choice of the stationary phase (e.g., C18) and the mobile phase composition is critical for achieving good separation. A typical mobile phase for the purification of N-oxides might consist of a mixture of acetonitrile (B52724) and water with a modifier such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and resolution.

Column chromatography using silica (B1680970) gel can also be employed. However, the high polarity of N-oxides can lead to strong adsorption on silica, making elution challenging. A polar solvent system, such as a gradient of methanol (B129727) in dichloromethane, is often necessary to elute the N-oxide from the column.

Following chromatographic purification, the fractions containing the desired product are combined, and the solvent is removed under reduced pressure. The isolated solid can be further purified by recrystallization from a suitable solvent or solvent mixture to obtain a highly pure product. The purity of the final product is typically confirmed by analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy.

Mechanistic Investigations of N-Oxide Formation

Understanding the mechanism of N-oxide formation is crucial for controlling the reaction and predicting the potential for its formation as an impurity during the manufacturing or storage of Dabigatran Etexilate.

The N-oxidation of a pyridine ring is generally considered an electrophilic attack on the nitrogen atom by the oxidizing agent. In the case of peroxy acids like m-CPBA, the reaction proceeds through a concerted mechanism. The lone pair of electrons on the pyridine nitrogen atom attacks the electrophilic oxygen of the peroxy acid, leading to the formation of the N-O bond and the cleavage of the weak O-O bond in the peroxy acid. This results in the formation of the pyridine N-oxide and the corresponding carboxylic acid as a byproduct.

The transition state for this reaction is believed to involve a five-membered ring-like structure. The rate of the reaction is influenced by the nucleophilicity of the pyridine nitrogen and the electrophilicity of the peroxy acid.

When hydrogen peroxide is used as the oxidant, the mechanism can be more complex and may involve the formation of a more reactive peroxy acid in situ if a carboxylic acid is used as a solvent or catalyst. In the absence of a catalyst, the reaction is often slow.

The chemical environment of the pyridine ring within the Dabigatran Etexilate molecule plays a significant role in the N-oxide formation. Both electronic and steric factors can influence the reactivity of the pyridine nitrogen.

Electronic Effects: The pyridine ring in Dabigatran Etexilate is substituted at the 2-position with a large amide group. The electronic nature of this substituent can affect the electron density on the nitrogen atom. Electron-withdrawing groups on the pyridine ring decrease the nucleophilicity of the nitrogen, making it less reactive towards electrophilic oxidation. Conversely, electron-donating groups increase the electron density and facilitate N-oxidation. The amide group at the 2-position of the pyridine ring in Dabigatran Etexilate is expected to have a modest electronic influence on the nitrogen atom. rsc.org

Table 2: Factors Influencing N-Oxide Formation in Dabigatran Etexilate
FactorInfluenceExpected Impact on Dabigatran Etexilate N-Oxidation
Electronic Effect of 2-substituentElectron-withdrawing groups decrease reactivity; electron-donating groups increase reactivity.The amide substituent likely has a moderate electronic effect.
Steric Hindrance from 2-substituentBulky groups hinder the approach of the oxidant, decreasing the reaction rate.The large substituent at the 2-position is expected to sterically hinder N-oxidation. researchgate.net
Solvent PolarityPolar solvents can stabilize the transition state.A polar aprotic solvent is generally preferred.
pH of the reaction mediumAcidic conditions can protonate the pyridine nitrogen, deactivating it towards oxidation.Neutral or slightly basic conditions are generally favored.

Stereochemical Considerations in N-Oxide Synthesis

Formation as a Degradation Product

Dabigatran Etexilate is known to be susceptible to degradation under various stress conditions, which can lead to the formation of several degradation products.

Forced degradation studies of Dabigatran Etexilate have been conducted under hydrolytic (acidic and alkaline), oxidative, photolytic, and thermal stress conditions as per ICH guidelines. rjptonline.orgrsc.org These studies have identified a number of degradation products. One study highlighted N-dealkylation as a degradation pathway under photolytic and oxidative stress. rsc.org While the formation of an N-oxide is a plausible oxidative degradation pathway for the pyridine moiety within the Dabigatran Etexilate structure, specific studies detailing the precise chemical reactions and intermediates leading to this compound are not extensively documented in publicly available research. The compound is identified as a metabolite, suggesting that in vivo metabolic pathways also contribute to its formation.

Studies have shown that Dabigatran Etexilate degrades under several stress conditions. Significant degradation has been observed under oxidative, photolytic, and thermolytic conditions. rjptonline.org Specifically, exposure to 3% hydrogen peroxide (oxidation), UV light (photolysis), and elevated temperatures have been shown to cause degradation of the parent compound. rjptonline.org While these conditions are known to promote the formation of various degradants, the specific trigger for the formation of the N-oxide derivative from Dabigatran Etexilate has been noted as a potential consequence of oxidative stress. rsc.org One study subjected Dabigatran Etexilate to 3% H2O2 for 72 hours and to UV light for 48 hours, resulting in 19.08% and 14.55% degradation, respectively, though the specific yield of the N-oxide was not quantified. rjptonline.org

The table below summarizes the conditions under which Dabigatran Etexilate has been shown to degrade, which are potential triggers for the formation of its N-oxide.

Stress ConditionConditionsDegradation of Dabigatran Etexilate (% w/w)Reference
Acid Hydrolysis (0.1 N HCl)12 hours19.05 rjptonline.org
Base Hydrolysis (0.1 N NaOH)2 hours96.24 rjptonline.org
Oxidation (3% H2O2)72 hours19.08 rjptonline.org
Thermal (105°C)7 days3.41 rjptonline.org
Photolysis (UV light)48 hours14.55 rjptonline.org
Kinetic ParameterValueReference
Reaction OrderFirst-Order scielo.br
Determination Coefficient (R²)0.9900 scielo.brscielo.br

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UHPLC) are the predominant techniques for the analysis of Dabigatran (B194492) Etexilate and its impurities. These methods offer the requisite selectivity and sensitivity for resolving complex mixtures.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is critical for the accurate determination of "Dabigatran Etexilate N-Oxide Inner Salt" in the presence of the main compound and other related substances. Method development involves the systematic optimization of several key parameters.

The choice of stationary phase is fundamental to achieving successful chromatographic separation. For the analysis of Dabigatran Etexilate and its impurities, which are moderately polar compounds, reverse-phase HPLC is the most common approach.

Octadecyl silane (B1218182) (ODS) or C18 columns are frequently employed due to their hydrophobicity, which allows for effective retention and separation of the analytes. Studies have demonstrated successful separations using various C18 columns, such as Inertsil ODS-3V, Inertsil ODS-4, and Phenomenex Luna C18. scirp.orgresearchgate.net Octyl silane (C8) columns, like the Inertsil C8, have also been utilized, offering slightly less retention which can be advantageous for optimizing run times. ijbpr.net The selection of the stationary phase is often guided by the specific impurity profile and the desired resolution between critical peak pairs.

Table 1: Commonly Used HPLC Stationary Phases for Dabigatran Etexilate and its Impurities

Stationary Phase Dimensions Particle Size Reference(s)
Inertsil ODS-3V 150 mm x 4.6 mm 5 µm scirp.org
Inertsil ODS-4 250 mm x 4.6 mm 5 µm
Princeton SPHER-100 C18 250 mm x 4.6 mm 5 µm researchgate.net
Inertsil C8 - - ijbpr.net
Phenomenex Luna C18 250 x 4.6 mm 5 µm researchgate.net
Zodiac C18 100 x 4.6 mm 3.5 µm wjpmr.com

The mobile phase composition, including the organic modifier and the aqueous phase with its pH and buffer components, is a critical factor influencing selectivity and resolution. Acetonitrile (B52724) is a commonly used organic solvent in the mobile phase for the analysis of Dabigatran Etexilate and its impurities. scirp.orgijbpr.netresearchgate.netnih.gov

Gradient elution is almost universally employed to effectively separate the main component from its various impurities, including "this compound," within a reasonable timeframe. scirp.orgnih.gov A gradient program allows for the elution of a wide range of compounds with varying polarities by systematically increasing the proportion of the organic solvent during the chromatographic run.

Table 2: Examples of Mobile Phase Compositions for HPLC Analysis

Mobile Phase A Mobile Phase B Gradient Profile Reference(s)
Phosphate buffer (pH 3.0) Acetonitrile Gradient
Ammonium (B1175870) formate (B1220265) buffer Acetonitrile Gradient scirp.org
Phosphate buffer (pH 2.5) Acetonitrile Isocratic (33:67 v/v) researchgate.net
Ammonium formate buffer (pH 5.5) Acetonitrile - ijbpr.net
Water Methanol (B129727) Isocratic (30:70 v/v) researchgate.net

UV-Vis detection is the most common and straightforward detection strategy for the quantification of Dabigatran Etexilate and its impurities. The benzimidazole (B57391) chromophore present in the molecule allows for strong UV absorbance. Detection wavelengths are typically set in the range of 220 nm to 310 nm. researchgate.netwjpmr.com Specific reported wavelengths include 220 nm, 225 nm, 230 nm, and 255 nm. researchgate.netijbpr.netresearchgate.net

A Photodiode Array (PDA) detector is often used during method development and for specificity testing. researchgate.net A PDA detector provides spectral information across a range of wavelengths, which helps in peak identification and in assessing peak purity, ensuring that a chromatographic peak corresponds to a single component and is not co-eluted with other impurities.

While not as commonly reported for routine quantification, fluorescence detection could potentially be explored, as benzimidazole derivatives can exhibit native fluorescence, which might offer enhanced sensitivity for trace-level impurity analysis.

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and superior resolution. This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which leads to higher separation efficiency.

For the analysis of Dabigatran Etexilate and its numerous impurities, UHPLC can provide a significant advantage in resolving closely eluting peaks. The principles of method development for UHPLC are similar to those for HPLC, involving the optimization of stationary phase, mobile phase, and detection parameters. However, UHPLC systems operate at much higher pressures. A reported UPLC-MS/MS method for the quantification of Dabigatran in human plasma illustrates the utility of this high-resolution technique. The increased peak capacity of UHPLC is particularly beneficial for the comprehensive analysis of complex impurity profiles, ensuring that even minor components like "this compound" are adequately separated and quantified.

Gas Chromatography (GC) Considerations for Volatile Derivatives (if applicable)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. "this compound" is a large, polar, and non-volatile molecule, making it unsuitable for direct analysis by GC without a derivatization step to convert it into a volatile and thermally stable product.

There is no evidence in the reviewed literature of GC methods being developed for the analysis of "this compound" itself. The application of GC in the context of Dabigatran Etexilate has been primarily for the determination of residual solvents, such as isopropyl alcohol and dichloromethane, in the final drug product pellets. jchr.org These methods typically utilize headspace GC, where volatile residual solvents are sampled from the heated sample matrix and introduced into the GC system. jchr.orgacs.org Therefore, GC is not considered a primary analytical tool for the characterization or quantification of non-volatile impurities like "this compound."

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of a compound by measuring its interaction with electromagnetic radiation. For a complex molecule like this compound (Molecular Formula: C₃₄H₄₁N₇O₆, Molecular Weight: 643.73), a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is essential for unambiguous identification. synzeal.com

NMR spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. Through various NMR experiments, it is possible to determine the connectivity of atoms and the spatial arrangement of the molecule. For Dabigatran-related compounds, NMR is crucial for identifying and characterizing impurities and degradation products. rjptonline.orgresearchgate.net

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The formation of the N-oxide on the pyridine (B92270) ring of Dabigatran Etexilate induces significant changes in the chemical shifts (δ) of the adjacent protons compared to the parent molecule. Protons on the pyridine ring are expected to shift downfield due to the deshielding effect of the N-oxide group.

While specific, publicly available spectral assignments for this compound are not detailed in the reviewed literature, the following table represents expected ¹H NMR assignments based on the analysis of Dabigatran Etexilate and known effects of N-oxidation.

Disclaimer: The following data table is illustrative and represents expected chemical shifts. Actual experimental values may vary.

Assignment (Proton) Expected Chemical Shift (δ, ppm) Notes
Pyridine-H (α to N-oxide)~ 8.5 - 8.7Significant downfield shift expected compared to parent compound.
Pyridine-H~ 7.6 - 7.9Downfield shift expected.
Aromatic-H (Benzimidazole)~ 7.2 - 7.8Minor shifts expected.
Aromatic-H (Phenyl)~ 6.8 - 7.5Minor shifts expected.
Methylene-H (-CH₂-NH)~ 4.6
Ethyl Ester-H (-OCH₂CH₃)~ 4.0 - 4.2 (q)Quartet due to coupling with methyl protons.
Hexyl Ester-H (-OCH₂-)~ 4.1Triplet.
Benzimidazole-CH₃~ 3.7 - 3.8Singlet.
Propanoate-H (-NCH₂CH₂CO)~ 4.2 (t), 2.7 (t)
Hexyl Chain-H~ 0.8 - 1.7Complex multiplets.
Ethyl Ester-H (-OCH₂CH₃)~ 1.1 - 1.2 (t)Triplet due to coupling with methylene (B1212753) protons.

Carbon-13 NMR provides data on the carbon skeleton of the molecule. Similar to ¹H NMR, the N-oxidation of the pyridine ring affects the chemical shifts of the carbon atoms, particularly those within the heterocyclic ring. The carbons directly bonded to the nitrogen atom (C-α) and in the para position (C-γ) are typically shifted downfield, while ortho (C-β) carbons may shift slightly upfield.

Disclaimer: The following data table is illustrative and represents expected chemical shifts. Actual experimental values may vary.

Assignment (Carbon) Expected Chemical Shift (δ, ppm) Notes
Carbonyl-C (Amide, Ester)~ 170 - 172
Pyridine-C (α to N-oxide)~ 150 - 152Downfield shift expected.
Pyridine-C (γ to N-oxide)~ 140 - 142Downfield shift expected.
Benzimidazole-C~ 110 - 155
Phenyl-C~ 112 - 152
Ethyl Ester-C (-OCH₂CH₃)~ 60, 14
Hexyl Ester-C (-OCH₂-)~ 65
Propanoate-C~ 33, 44
Benzimidazole-CH₃~ 30
Hexyl Chain-C~ 14 - 32

For a molecule with many overlapping signals, 2D NMR techniques are essential for unambiguous structural confirmation. Studies on the degradation products of Dabigatran Etexilate have successfully used a suite of 2D NMR experiments for complete characterization. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, typically between protons separated by two or three bonds. It is used to trace the connectivity of the ethyl, hexyl, and propanoate chains.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is invaluable for assigning specific signals in the ¹³C NMR spectrum based on their attached, and often more easily assigned, protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This can help to determine the three-dimensional conformation of the molecule.

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which allows for the determination of a compound's elemental composition. For this compound, HRMS is used to confirm the molecular formula of C₃₄H₄₁N₇O₆. synzeal.com Analysis is typically performed using positive electrospray ionization (ESI), where the compound is detected as a protonated molecule [M+H]⁺. rsc.orgresearchgate.net

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides further structural confirmation. While specific fragmentation data for the N-oxide is not widely published, the fragmentation pathways of Dabigatran Etexilate are well-studied. rsc.orgresearchgate.net The fragmentation of the N-oxide derivative would be expected to follow similar pathways, such as the cleavage of the ester and amide bonds, with additional characteristic losses, such as the neutral loss of an oxygen atom from the N-oxide moiety.

Analysis Finding Technique Significance
Molecular FormulaC₃₄H₄₁N₇O₆HRMSConfirms the elemental composition.
Exact Mass643.3146HRMSCalculated value for C₃₄H₄₁N₇O₆.
[M+H]⁺ Ionm/z 644.3224ESI-HRMSProvides experimental confirmation of molecular weight.
Key FragmentsVariesMS/MSElucidates the structure by showing losses of the hexyl, ethyl, and propanoate groups and a potential loss of oxygen from the pyridine N-oxide.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of complex molecules like this compound. While specific fragmentation data for the N-oxide inner salt is not extensively published, the fragmentation pathways can be inferred from the well-documented patterns of the parent drug, Dabigatran Etexilate. researchgate.netresearchgate.net In positive ion mode, the molecule is first protonated to form the precursor ion [M+H]⁺. researchgate.net Subsequent collision-induced dissociation (CID) results in characteristic product ions.

The fragmentation of the dabigatran backbone typically involves the cleavage of amide and ether linkages. researchgate.netnih.gov For Dabigatran Etexilate, key fragment ions observed include those at m/z 472, corresponding to the active metabolite dabigatran, and m/z 289, a stable fragment of the benzimidazole core. researchgate.netnih.govendotell.ch The N-oxide moiety on the pyridine ring of the inner salt would alter the mass of the parent molecule and any fragments containing this ring, but the fundamental cleavage patterns of the core structure are expected to remain similar. researchgate.net High-resolution mass spectrometry (HR-MS) allows for the determination of elemental composition, further aiding in the identification of fragment structures. researchgate.netrsc.org

Table 1: Predicted MS/MS Fragmentation Data for this compound This table is predictive, based on the known fragmentation of Dabigatran Etexilate.

Precursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Proposed Fragment Structure
644.73488Loss of the ethyl propanoate group from the N-oxide structure
644.73305Fragment containing the N-oxidized pyridinyl-amino-propanoate moiety
644.73289Core benzimidazole fragment (cleavage of the amino-methyl linkage)
Ionization Techniques (ESI, APCI)

The choice of ionization technique is critical for generating ions from the analyte for mass spectrometric analysis. The properties of this compound—its polarity and molecular weight—make it highly suitable for specific soft ionization methods.

Electrospray Ionization (ESI): ESI is the most commonly reported ionization technique for the analysis of dabigatran and its metabolites. nih.govspringernature.com It is ideal for polar, thermally labile, and large molecules. The analysis is typically performed in positive ionization mode (ESI+), where the analyte molecule gains a proton to form a protonated molecule [M+H]⁺. endotell.chspringernature.comactascientific.com This technique is noted for its high sensitivity and is frequently coupled with liquid chromatography for quantitative analysis. nih.govrsc.org

Atmospheric Pressure Chemical Ionization (APCI): APCI is an alternative ionization source that is generally better suited for less polar and more volatile compounds than ESI. nih.govnih.gov Ionization in APCI occurs in the gas phase through a corona discharge, which ionizes solvent molecules that then transfer charge to the analyte. nih.gov While less common for this specific class of compounds, APCI could potentially be used. However, given the high polarity of the N-oxide inner salt, ESI remains the superior and more widely adopted method. nih.gov

Table 2: Comparison of Ionization Techniques

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ions are generated from a solution by creating a fine spray of charged droplets and evaporating the solvent.Analyte is vaporized and ionized in the gas phase via ion-molecule reactions initiated by a corona discharge. nih.gov
Analyte Suitability Polar, non-volatile, thermally labile, high molecular weight compounds. nih.govModerately polar to non-polar, thermally stable, more volatile compounds. nih.gov
Common Ion [M+H]⁺[M+H]⁺, M·⁺
Application to Analyte Highly suitable and widely used for dabigatran and its metabolites. nih.govactascientific.comrsc.orgLess suitable due to the analyte's high polarity and potential thermal lability.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The chemical structure of this compound has been confirmed using methods including IR spectrophotometry. pmda.go.jp An IR spectrum provides a molecular fingerprint based on the absorption of infrared radiation by specific chemical bonds, which vibrate at characteristic frequencies. Key functional groups within the N-oxide inner salt structure that can be identified include the carbonyl groups of the ester and amide, the C=N bond of the benzimidazole ring, the aromatic C-H bonds, and the distinctive N-O stretching vibration of the pyridine N-oxide moiety.

Table 3: Expected IR Absorption Bands for this compound

Functional GroupBondCharacteristic Absorption Range (cm⁻¹)
AmideC=O stretch1630 - 1680
EsterC=O stretch1735 - 1750
Aromatic RingC=C stretch1400 - 1600
BenzimidazoleC=N stretch1590 - 1650
Pyridine N-OxideN-O stretch1200 - 1300
Alkyl ChainsC-H stretch2850 - 2960

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by chromophores within a molecule. The structure of Dabigatran Etexilate contains several chromophoric systems, including the benzimidazole and pyridine rings, which absorb UV radiation. Studies on Dabigatran Etexilate report maximum absorbance (λmax) at wavelengths around 225 nm, 230 nm, and 313 nm, depending on the solvent used. actascientific.comresearchgate.netpharmasm.com The N-oxide inner salt derivative is expected to have a similar UV-Vis profile, as the core chromophores are retained. The introduction of the N-oxide group to the pyridine ring may cause a slight bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift and may alter the molar absorptivity. This technique is often used as a detection method in High-Performance Liquid Chromatography (HPLC). researchgate.net

Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide unparalleled specificity and sensitivity for analyzing complex mixtures, making them essential for impurity profiling.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

Liquid chromatography-mass spectrometry (LC-MS) is the definitive technique for the separation, identification, and quantification of dabigatran and its related substances, including the N-oxide inner salt. rsc.orgactascientific.com Numerous LC-MS methods have been developed for analyzing impurities and degradation products of Dabigatran Etexilate. rjptonline.org

These methods typically employ reverse-phase chromatography with a C18 column to separate the compounds based on polarity. rsc.orgnih.gov A gradient elution using a mobile phase consisting of an aqueous component (often with a formic acid or ammonium formate buffer) and an organic solvent like acetonitrile is common. actascientific.comrsc.org The separated compounds are then detected by a mass spectrometer, often a tandem MS system operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. nih.govspringernature.com This approach allows for the effective profiling of impurities even at very low levels. rsc.org

Table 4: Typical LC-MS Parameters for Dabigatran-related Compound Analysis

ParameterTypical Conditions
LC Column Reverse-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm). nih.govendotell.ch
Mobile Phase A Water with 0.1% Formic Acid or Ammonium Formate buffer. actascientific.comnih.gov
Mobile Phase B Acetonitrile. actascientific.comrsc.org
Flow Rate 0.3 - 0.6 mL/min. actascientific.comrsc.org
Detection ESI+ Tandem Mass Spectrometry (MS/MS). nih.govspringernature.com
MS Mode Multiple Reaction Monitoring (MRM). nih.govspringernature.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. However, this compound is a large, polar, and thermally labile molecule, making it fundamentally unsuitable for direct analysis by GC-MS. The high temperatures required for vaporization in the GC inlet would likely cause significant degradation of the molecule before it could be analyzed. nih.gov

While not applicable for the analysis of the N-oxide itself, GC-MS could have a limited role in analyzing trace levels of small, volatile process-related impurities or residual solvents that might be present in the drug substance. For the analysis of non-volatile compounds like dabigatran derivatives, derivatization would be required to increase volatility and thermal stability, a process that adds complexity and can introduce analytical artifacts. nih.gov Therefore, LC-MS remains the overwhelmingly preferred method for the analysis of this compound and other related impurities.

High-Resolution LC-MS for Comprehensive Metabolite and Impurity Identification

The identification and characterization of impurities and metabolites of complex pharmaceutical compounds like Dabigatran Etexilate are critical for ensuring drug quality and safety. High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), stands as a powerful tool for this purpose. researchgate.net Studies involving forced degradation of Dabigatran Etexilate under various stress conditions—such as hydrolytic, oxidative, photolytic, and thermal stress as per ICH guidelines—have been instrumental in identifying potential degradation products. researchgate.netrsc.org

In these studies, LC is used to separate the various components formed during degradation. The eluent is then introduced into a high-resolution mass spectrometer. HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of the parent drug and its related impurities, including isomers. researchgate.net By analyzing the fragmentation patterns generated in multistage mass spectrometry (MSn), researchers can elucidate the structures of these newly formed compounds. researchgate.netrsc.org Through this methodology, up to ten different degradation products of Dabigatran Etexilate have been detected and structurally characterized. rsc.org This comprehensive approach is essential for identifying specific impurities like this compound, which is also known as Dabigatran - Impurity N.

Method Validation Principles for Quantification of N-Oxide Impurities

The quantification of N-oxide impurities, such as this compound, requires robust and validated analytical methods to ensure that they are controlled within acceptable limits. Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), to demonstrate that the analytical procedure is suitable for its intended purpose. rsc.orgscirp.orgnih.gov

Specificity and Selectivity Studies

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For N-oxide impurities, the method must be able to distinguish the N-oxide peak from the parent Dabigatran Etexilate peak and other related substances. scirp.org This is typically achieved by developing a stability-indicating HPLC method where all potential degradation products are well-separated from each other and from the main active pharmaceutical ingredient (API) peak. researchgate.net The resolution between the N-oxide peak and the closest eluting peak is a critical parameter in these studies. rjptonline.org

Linearity and Calibration Range Determination

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. For impurity quantification, this is established by preparing a series of solutions of the N-oxide impurity at different concentrations, typically ranging from the Limit of Quantification (LOQ) to above the specified limit for the impurity. scirp.org The responses are plotted against the concentrations, and a linear regression analysis is performed. A high correlation coefficient (R² or r), typically greater than 0.99, indicates a strong linear relationship. rsc.orgscirp.org

Table 1: Examples of Linearity Findings in Dabigatran and Impurity Analysis

Analyte(s) Concentration Range Correlation Coefficient (R²) Source
Dabigatran Etexilate, Dabigatran, Dabigatran Acylglucuronide Not Specified > 0.999 nih.gov
Dabigatran Etexilate and Dabigatran 1.00–600.00 ng/mL Not Specified nih.gov
N-nitroso-dabigatran etexilate (NDE) Impurity 18–120 ppb > 0.99 rsc.orgnih.gov
Dabigatran Etexilate 200–1000 µg/ml > 0.9998 rjptonline.org

This table presents findings from various studies on dabigatran and its impurities to illustrate typical performance characteristics of validated analytical methods.

Accuracy and Precision Assessment

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies, where a known amount of the N-oxide impurity is spiked into the sample matrix and the percentage of the analyte recovered is calculated. scirp.org Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts, or equipment), and reproducibility. researchgate.net

Table 2: Examples of Accuracy and Precision Data for Dabigatran and its Metabolites/Impurities

Analyte(s) Accuracy (% Recovery) Precision (% RSD) Source
Dabigatran Etexilate 95.84–109.44% 3.84–9.79% nih.gov
Dabigatran 99.4–103.42% 1.07–8.76% nih.gov
Dabigatran Acylglucuronide 98.37–104.42% 2.56–4.51% nih.gov
Dabigatran Etexilate and Dabigatran 98.33–110.12% < 10% nih.gov
Dabigatran 89.8%–104.4% < 5.6% researchgate.net

This table presents findings from various studies on dabigatran and its related compounds to illustrate typical performance characteristics of validated analytical methods.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net For impurity methods, the LOQ is a critical parameter, as it defines the lower end of the calibration range. These limits are often determined based on the signal-to-noise ratio of the analytical response, typically 3:1 for LOD and 10:1 for LOQ. actascientific.com

Table 3: Examples of LOD and LOQ Values in Dabigatran Analysis

Analyte Limit of Detection (LOD) Limit of Quantification (LOQ) Source
Dabigatran Etexilate 0.5 µg/mL 0.15 µg/mL wjpmr.com
Dabigatran Etexilate 0.002 µg/mL 0.006 µg/mL rjptonline.org
Dabigatran Etexilate Mesylate 0.048 µg/mL 0.147 µg/mL ijprajournal.com

This table presents findings from various studies on dabigatran to illustrate typical sensitivity characteristics of validated analytical methods. Note that values can vary significantly based on the specific method and instrumentation used.

Investigation of Metabolic Transformation Chemistry

Chemical Pathways of N-Oxidation as a Metabolic Process

The formation of N-oxides from tertiary amines and aromatic nitrogen heterocycles is a well-established metabolic route. This biotransformation can significantly alter the physicochemical and pharmacological properties of the parent molecule.

Enzymatic N-Oxidation Mechanisms in Model Systems

The enzymatic N-oxidation of drug molecules is primarily carried out by two main enzyme superfamilies: the Cytochrome P450 (CYP) monooxygenases and the Flavin-containing monooxygenases (FMOs). While direct studies on the specific enzymatic formation of Dabigatran (B194492) Etexilate N-Oxide Inner Salt are limited, the metabolic fate of its parent compound, Dabigatran Etexilate, provides significant insights.

In vitro metabolism studies have demonstrated that Dabigatran Etexilate undergoes significant NADPH-dependent oxidation, a hallmark of CYP-mediated reactions. nih.gov Specifically, CYP3A has been identified as the major enzyme responsible for the oxidative metabolism of Dabigatran Etexilate and its intermediate metabolites. nih.govresearchgate.net This suggests that the N-oxidation of the pyridine (B92270) ring within the Dabigatran Etexilate structure to form the N-Oxide Inner Salt is likely catalyzed by CYP3A enzymes, particularly CYP3A4 in humans. nih.gov

The general mechanism for CYP-mediated N-oxidation involves the activation of molecular oxygen by the heme-thiolate center of the enzyme. This process generates a highly reactive oxygen species that is then transferred to the nitrogen atom of the substrate. For Dabigatran Etexilate, the nitrogen on the pyridine ring is a likely target for such an oxidative attack.

Role of Specific Chemical Catalysts in N-Oxide Formation

While enzymatic catalysis is the primary route of metabolic N-oxide formation in vivo, chemical catalysts are instrumental in the synthetic production of N-oxides for use as reference standards and in further research. The synthesis of pyridine N-oxides, a structural feature of the target compound, is well-documented.

Common chemical reagents used for the N-oxidation of pyridines include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). google.com Other oxidizing systems include hydrogen peroxide in the presence of a catalyst like methyltrioxorhenium (MTO) or in acetic acid. arkat-usa.org Sodium percarbonate in the presence of rhenium-based catalysts has also been shown to be an efficient system for the N-oxidation of tertiary nitrogen compounds. organic-chemistry.org The synthesis of benzimidazole (B57391) N-oxides, another core component of the dabigatran structure, can be achieved through methods like the acid-catalyzed cyclization of o-nitro-NN-dialkylanilines. rsc.org

These chemical synthesis methods provide a means to produce Dabigatran Etexilate N-Oxide Inner Salt in a controlled laboratory setting, which is crucial for its analytical characterization and for conducting further biological studies.

In Vitro Chemical Models for Studying N-Oxidation

To investigate the metabolic pathways of drugs and their metabolites without the complexities of in vivo systems, various in vitro models are employed. These models allow for the detailed study of chemical reactivity and enzymatic kinetics.

Microsomal and Subcellular Fraction Studies (Chemical Reactivity)

Liver microsomes, which are vesicles of the endoplasmic reticulum, are a rich source of CYP enzymes and are therefore a primary tool for studying phase I metabolic reactions, including N-oxidation. Studies utilizing human intestinal and liver microsomes have been pivotal in demonstrating the oxidative metabolism of Dabigatran Etexilate. nih.govresearchgate.net

In these experimental setups, Dabigatran Etexilate is incubated with microsomes in the presence of co-factors such as NADPH. The reaction mixture is then analyzed, typically using liquid chromatography-mass spectrometry (LC-MS/MS), to identify and quantify the metabolites formed. nih.govnih.gov The detection of a metabolite with a mass corresponding to the addition of an oxygen atom to the parent drug is indicative of an oxidation reaction, such as N-oxidation. The formation of several novel oxidative metabolites of Dabigatran Etexilate has been confirmed through such high-resolution mass spectrometry profiling in NADPH-fortified incubations. nih.gov

Recombinant Enzyme Systems for Oxidation Research

To pinpoint the specific enzyme responsible for a particular metabolic reaction, recombinant enzyme systems are invaluable. These systems express a single, specific enzyme, such as a particular CYP isozyme (e.g., CYP3A4). By incubating the drug with a panel of different recombinant enzymes, researchers can identify which enzyme or enzymes are capable of catalyzing the reaction of interest.

For Dabigatran Etexilate, studies with recombinant CYP enzymes have confirmed that CYP3A is the major enzyme catalyzing its oxidation. nih.govresearchgate.net It is highly probable that similar studies could be employed to definitively confirm the role of CYP3A4 in the formation of this compound.

Comparative Chemical Metabolism Studies with Related Compounds

Comparing the metabolism of a parent drug with its metabolites and other structurally related compounds can provide valuable information about structure-activity relationships and metabolic stability.

While specific comparative metabolism studies focusing on this compound are not extensively documented, the broader metabolism of Dabigatran Etexilate has been compared to other direct oral anticoagulants (DOACs). For instance, unlike some other DOACs, Dabigatran Etexilate's metabolism is heavily reliant on esterase-mediated hydrolysis to its active form, dabigatran. arkat-usa.org However, the discovery of a significant oxidative pathway mediated by CYP3A adds another layer of complexity to its metabolic profile. nih.gov

The study of degradation products of Dabigatran Etexilate under various stress conditions (hydrolytic, oxidative, photolytic) has also identified numerous related compounds. rsc.orgscielo.brresearchgate.net While these are not metabolic products in the strict sense, their characterization provides insights into the chemical liabilities of the molecule, which can sometimes overlap with metabolic pathways. For example, oxidative stress conditions have been shown to produce N-dealkylation products. rsc.org

The table below summarizes key compounds related to the metabolic investigation of Dabigatran Etexilate.

Compound NameCAS NumberMolecular FormulaRole/Significance
This compound 1381757-44-3C34H41N7O6The focus metabolite of this article. veeprho.compharmaceresearch.com
Dabigatran Etexilate211915-06-9C34H41N7O5Parent drug, a prodrug of Dabigatran. researchgate.net
Dabigatran211914-51-1C25H25N7O3Active metabolite of Dabigatran Etexilate.
BIBR 1087Not AvailableNot AvailableIntermediate metabolite in the hydrolysis of Dabigatran Etexilate.
Dabigatran AcylglucuronideNot AvailableC31H33N7O9A major phase II metabolite of Dabigatran.

Role and Implications in Chemical Purity and Degradation Studies

Impurity Profiling and Control in Pharmaceutical Synthesis

Impurity profiling is a cornerstone of pharmaceutical development and manufacturing, aimed at identifying and quantifying all potential impurities in an active pharmaceutical ingredient (API) and its formulated dosage form. humanjournals.com

Dabigatran (B194492) Etexilate N-Oxide Inner Salt is recognized as a metabolite and an impurity of Dabigatran Etexilate. Its identification in synthetic batches is crucial for ensuring the purity of the API. Advanced analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are employed for the separation, identification, and quantification of this and other related substances. humanjournals.comactascientific.com These methods are developed to be highly sensitive and specific, allowing for the detection of even trace amounts of the N-oxide impurity. actascientific.com The molecular formula of Dabigatran Etexilate N-Oxide Inner Salt is C34H41N7O6, with a molecular weight of 643.73.

For instance, a typical quality control process might involve a validated RP-HPLC method to separate Dabigatran Etexilate from its potential impurities, including the N-oxide. wjpmr.comtsijournals.com The method's specificity would be demonstrated by the clear separation of the main component peak from any impurity peaks, ensuring that the quantification of Dabigatran Etexilate is not affected by the presence of the N-oxide. tsijournals.com

Interactive Data Table: Analytical Methods for Dabigatran Etexilate and its Impurities

Analytical TechniquePurposeKey Findings
RP-HPLCQuantification of Dabigatran Etexilate and its impurities in bulk and dosage forms. wjpmr.comtsijournals.comEnables separation of the parent drug from degradation products. tsijournals.com
LC-MSIdentification and characterization of impurities and degradation products. actascientific.comrjptonline.orgConfirms the molecular weight and structure of compounds like the N-oxide. rjptonline.org
SpectrophotometryQuantification of Dabigatran Etexilate Mesylate in bulk and capsules. ijprajournal.combiotech-asia.orgProvides a simple and cost-effective method for routine analysis. ijprajournal.com

To control the levels of this compound, robust chemical control strategies are implemented throughout the synthesis and manufacturing process. This involves optimizing reaction conditions, such as temperature, solvents, and reagents, to minimize the formation of the N-oxide. Additionally, purification steps are designed to effectively remove any N-oxide that may have formed. Understanding the degradation pathways is key to developing these control strategies. For example, since N-oxidation can be a result of oxidative stress, controlling the presence of oxidizing agents and exposure to oxidative conditions is a primary mitigation strategy. rsc.orgresearchgate.net

Chemical Stability and Degradation Kinetics

The stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. rsc.org Forced degradation studies are conducted to understand how a drug substance behaves under various stress conditions, such as changes in pH, temperature, and exposure to light and oxidizing agents. rsc.orgresearchgate.net

Temperature is another significant factor influencing the stability of Dabigatran Etexilate and its related compounds. Thermal degradation studies have shown that significant degradation of Dabigatran Etexilate can occur at elevated temperatures. For example, one study demonstrated a notable reduction in the concentration of Dabigatran Etexilate when exposed to 60°C. scielo.brresearchgate.net The degradation kinetics under thermal stress were found to follow a first-order process. scielo.br

Interactive Data Table: Forced Degradation Studies of Dabigatran Etexilate

Stress ConditionObservationReference
Acidic HydrolysisSignificant degradation observed. tsijournals.comrjptonline.org
Basic HydrolysisThe most significant degradation was observed under basic conditions. rjptonline.org
Thermal (Dry Heat)Stable with minimal degradation. tsijournals.com
OxidationSusceptible to degradation. tsijournals.comrjptonline.org
PhotolysisLess susceptible compared to hydrolysis and oxidation. rsc.orgresearchgate.net rjptonline.orgrsc.org

Dabigatran Etexilate has been shown to be susceptible to oxidative stress, which can lead to the formation of various degradation products, including potentially the N-oxide. tsijournals.comrjptonline.orgrsc.org Oxidative degradation is often simulated in studies using reagents like hydrogen peroxide. tsijournals.com The formation of an N-oxide is a common pathway for drugs containing nitrogen atoms, particularly tertiary amines and pyridine-like structures, when exposed to oxidizing conditions. mdpi.com The mechanism generally involves the reaction of the nitrogen atom with an oxidizing species. mdpi.com

Compared to hydrolysis and oxidation, Dabigatran Etexilate is reported to be much less susceptible to photolytic degradation. rsc.orgresearchgate.net However, some degradation does occur upon exposure to light. rjptonline.org While the primary degradation pathways under photolytic stress might involve other transformations, the potential for N-oxide formation cannot be entirely ruled out without specific studies focusing on this particular degradation product under photolytic conditions. One study noted a 15% loss of Dabigatran Etexilate after 48 hours of photo-degradation. rjptonline.org

Interconversion Dynamics between Dabigatran Etexilate and its N-Oxide Inner Salt

Detailed research findings specifically elucidating the interconversion dynamics between dabigatran etexilate and its N-oxide inner salt are not extensively available in the public domain. While the formation of the N-oxide is acknowledged as a potential degradation pathway, particularly under oxidative stress, specific kinetic and equilibrium data for this transformation are not well-documented in the reviewed literature.

Forced degradation studies are a cornerstone of pharmaceutical development, designed to identify potential degradation products and pathways that may affect the purity, and consequently the efficacy, of a drug substance. In the context of dabigatran etexilate, these studies have revealed its susceptibility to degradation under various conditions, including hydrolysis, oxidation, and thermal stress.

Under oxidative stress conditions, the formation of N-oxidation products is a recognized degradation pathway for many pharmaceutical compounds containing nitrogen atoms within heterocyclic rings or as part of a side chain. For dabigatran etexilate, which contains a pyridine (B92270) ring, the nitrogen atom is a potential site for oxidation, leading to the formation of this compound.

One study investigating the degradation of dabigatran etexilate indicated that the drug is "much less susceptible to photolysis and oxidative stress" compared to other degradation routes. Another study reported a 19% loss of dabigatran etexilate after 72 hours of exposure to oxidative conditions. However, the proportion of this degradation that leads specifically to the N-oxide inner salt is not specified, nor is there any indication of a reversible reaction.

The potential for interconversion implies a dynamic equilibrium where dabigatran etexilate could be oxidized to its N-oxide form, and conversely, the N-oxide could be reduced back to the parent drug. Such a dynamic would be influenced by the specific chemical environment, including the presence of oxidizing or reducing agents, pH, and temperature. However, without specific research data, any discussion on the rates of conversion or the position of the equilibrium remains speculative.

The analytical methods developed for dabigatran etexilate are capable of separating the parent drug from its various degradation products, including potential N-oxides. These methods are crucial for monitoring the purity of the drug substance and ensuring that the levels of any impurities, including the N-oxide inner salt, remain within acceptable limits.

Due to the lack of specific data on the interconversion dynamics, a data table illustrating these findings cannot be generated at this time. Further research focused specifically on the kinetics and thermodynamics of the oxidation of dabigatran etexilate to its N-oxide inner salt and the potential for its reverse reaction would be necessary to fully characterize these dynamics.

Future Directions in Chemical Research of Dabigatran Etexilate N Oxide Inner Salt

Development of Novel Synthetic Approaches for N-Oxide Derivatives

The synthesis of N-oxides, including Dabigatran (B194492) Etexilate N-Oxide, has traditionally relied on peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net However, future research is geared towards developing more efficient, selective, and safer synthetic methodologies. The focus is shifting towards catalytic systems that can operate under milder conditions and offer better control over product formation.

Novel approaches gaining traction include the use of metal-based catalysts and advanced oxidizing agents. For instance, rhenium-based catalysts in conjunction with sodium percarbonate have shown high efficiency for the oxidation of tertiary nitrogen compounds to their corresponding N-oxides with excellent yields under mild conditions. organic-chemistry.org Another promising avenue is the use of titanium silicalite (TS-1) in packed-bed microreactors with hydrogen peroxide, which facilitates a continuous flow process that is inherently safer and greener than traditional batch reactors. organic-chemistry.org

The development of metal-free oxidation methods is also a key research area. These approaches aim to avoid contamination of the final product with residual metals, which is a critical concern in pharmaceutical manufacturing. Reagents like urea-hydrogen peroxide (UHP) are attractive because they are stable, inexpensive, and effective for the N-oxidation of various nitrogen heterocycles. organic-chemistry.org

Future synthetic strategies will likely focus on achieving regioselectivity in molecules with multiple nitrogen atoms, such as Dabigatran Etexilate. This involves designing catalysts or directing groups that can selectively oxidize the desired nitrogen atom—in this case, the pyridine (B92270) nitrogen—minimizing the formation of other isomeric N-oxide impurities.

Table 1: Comparison of Synthetic Methods for N-Oxide Formation

Method Oxidizing Agent Catalyst Key Advantages Potential Limitations
Traditional m-CPBA None Well-established, generally effective Safety concerns (potentially explosive), stoichiometric byproducts
Traditional Hydrogen Peroxide / Acetic Acid None Inexpensive reagents Requires high temperatures, potential for side reactions
Novel Metal-Catalyzed Sodium Percarbonate Rhenium-based complexes High yields, mild reaction conditions organic-chemistry.org Cost and toxicity of the metal catalyst, requires removal from product
Novel Heterogeneous Hydrogen Peroxide Titanium Silicalite (TS-1) Continuous flow process, enhanced safety, reusable catalyst organic-chemistry.org Requires specialized reactor setup
Novel Green Reagent Urea-Hydrogen Peroxide (UHP) None Solid, stable, and safe reagent; good for solid-state oxidation organic-chemistry.org May require specific conditions for optimal reactivity

Advanced Spectroscopic Techniques for Isomeric Characterization

Dabigatran Etexilate possesses several nitrogen atoms, meaning that N-oxidation can potentially occur at different sites, leading to various structural isomers. Distinguishing between these isomers, such as the intended pyridine N-oxide and potential benzimidazole (B57391) N-oxides, is a significant analytical challenge. Future research will increasingly rely on a combination of sophisticated spectroscopic techniques to provide unambiguous characterization.

High-Performance Liquid Chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) is a cornerstone technique. Reversed-phase ion-pair HPLC has been successfully used to separate isomeric N-oxide metabolites of other pyrimidine-containing drugs. nih.gov For Dabigatran N-oxide, coupling this separation with tandem mass spectrometry (MS/MS) allows for fragmentation analysis, which can provide clues to the location of the N-oxide group based on the observed fragment ions.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for detailed structural elucidation. While 1H and 13C NMR provide initial structural information, advanced 2D NMR techniques are critical for differentiating isomers.

Heteronuclear Multiple Bond Correlation (HMBC): This technique can show long-range correlations (2-3 bonds) between protons and carbons. The chemical shifts of protons and carbons near the N-oxide group are significantly affected, and observing correlations between these shifted nuclei can pinpoint the oxidation site.

15N NMR: Direct observation of the nitrogen atoms can provide definitive evidence. The chemical shift of a nitrogen atom that has been converted to an N-oxide is dramatically different from that of the unoxidized nitrogen, offering a clear method for identification.

X-ray Crystallography , where applicable, remains the gold standard for absolute structure determination. If a single crystal of an N-oxide isomer can be grown, this technique can provide an unambiguous three-dimensional structure, confirming the exact site of N-oxidation and the stereochemistry of the molecule. researchgate.net

Table 2: Spectroscopic Techniques for N-Oxide Isomer Characterization

Technique Type of Information Provided Application to Dabigatran N-Oxide
LC-MS/MS Separation of isomers and generation of specific fragmentation patterns. Allows for quantification and tentative identification of different N-oxide isomers in a mixture.
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurement for elemental composition confirmation. Confirms the molecular formula of the N-oxide (C₃₄H₄₁N₇O₆). pharmaceresearch.com
1H and 13C NMR Information on the chemical environment of protons and carbons. Protons and carbons on the pyridine ring will show significant downfield shifts upon N-oxidation.
2D NMR (HMBC, HSQC) Correlation between protons and carbons to establish connectivity. Definitive assignment of shifted signals to specific atoms in the pyridine or benzimidazole rings.
15N NMR Direct measurement of nitrogen chemical shifts. Provides unambiguous confirmation of which nitrogen atom has been oxidized.
X-ray Crystallography Absolute 3D molecular structure. The ultimate method for structure confirmation if a suitable crystal can be obtained. researchgate.net

Computational Chemistry Approaches for Predicting N-Oxidation Sites and Stability

Computational chemistry is poised to become an essential predictive tool in the research of N-oxide derivatives, enabling scientists to rationalize experimental findings and guide synthetic efforts. jstar-research.com By using methods like Density Functional Theory (DFT), researchers can model molecules and predict their reactivity, saving significant time and resources in the lab. mdpi.com

Predicting the Site of N-Oxidation: For a molecule like Dabigatran Etexilate with multiple potential oxidation sites, computational models can predict the most likely nitrogen to be oxidized. This is achieved by calculating various electronic properties:

Electron Density and Charge Distribution: The nitrogen atom with the highest electron density or most negative partial charge is often the most nucleophilic and thus most susceptible to electrophilic oxidation.

Highest Occupied Molecular Orbital (HOMO): The HOMO represents the electrons most available to participate in a reaction. The atom(s) with the largest contribution to the HOMO are often the primary sites of oxidation. A higher HOMO energy generally correlates with an increased ease of oxidation. acs.orgresearchgate.net

Reaction Energy Profiles: Chemists can model the entire reaction pathway for oxidation at each potential nitrogen atom. By calculating the activation energy for each path, they can determine the kinetically favored product, which is the one with the lowest energy barrier to formation.

Assessing Isomer Stability: Once formed, the relative stability of different N-oxide isomers can also be predicted by calculating their total energies. The isomer with the lowest calculated energy is the most thermodynamically stable. This information is crucial for understanding which impurities might be likely to form and persist under various conditions.

Future research will focus on refining these computational models by incorporating solvent effects and using more advanced functionals and basis sets to improve the accuracy of predictions, making them a routine part of the synthetic and analytical workflow. jstar-research.com

Table 3: Computational Parameters for Predicting N-Oxidation

Parameter Principle Predictive Value for Dabigatran Etexilate
Mulliken/NPA Charge Calculates the partial atomic charge on each atom. The nitrogen with the most negative charge is predicted to be the most reactive site for oxidation.
HOMO Energy & Distribution The energy and location of the highest-energy electrons. The nitrogen atom with the largest coefficient in the HOMO is a likely site of oxidation. researchgate.net
Molecular Electrostatic Potential (MEP) Maps the electrostatic potential onto the electron density surface. Regions of negative potential (red/yellow) indicate nucleophilic sites prone to oxidation. mdpi.com
Activation Energy (ΔG‡) The energy barrier for the oxidation reaction at a specific site. The reaction pathway with the lowest activation energy will be the fastest, predicting the major product.
Relative Free Energy (ΔG) The overall free energy of the N-oxide isomer products. The isomer with the lowest free energy is the most thermodynamically stable.

Green Chemistry Methodologies for N-Oxide Synthesis and Impurity Control

The pharmaceutical industry is increasingly adopting green chemistry principles to make manufacturing processes more sustainable, less hazardous, and more efficient. jddhs.com The synthesis of Dabigatran Etexilate N-Oxide is an area where these principles can be applied to great effect, particularly for controlling impurities.

Benign Oxidants and Catalysts: A key goal is to replace hazardous reagents like m-CPBA with environmentally benign alternatives.

Hydrogen Peroxide (H₂O₂): The ideal green oxidant, as its only byproduct is water. Its effectiveness can be significantly enhanced by catalysts or activators, such as acetonitrile (B52724) or CO₂, which form more potent oxidizing species in situ. acs.org

Biocatalysis: The use of enzymes (e.g., oxidases) to perform N-oxidation offers unparalleled selectivity under very mild conditions (neutral pH, room temperature), which can drastically reduce the formation of byproducts and simplify purification. jddhs.com

Alternative Solvents and Reaction Conditions: Moving away from traditional volatile organic solvents (VOCs) is another central theme.

Greener Solvents: Research into using water, ionic liquids, or supercritical fluids (like CO₂) as reaction media for N-oxidation is ongoing. jddhs.com

Solvent-Free Reactions: Mixing reactants directly in a solid state or melt phase can eliminate solvent waste entirely. organic-chemistry.orgjddhs.com

Energy-Efficient Techniques: Methods like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. jddhs.com

Process Analytical Technology (PAT) and Flow Chemistry: Implementing real-time monitoring (PAT) allows for precise control over reaction parameters. When combined with continuous flow chemistry, these technologies enable safer handling of energetic reagents, better temperature control, and consistent product quality. organic-chemistry.orgjddhs.com This leads to a higher purity product and minimizes the formation of process-related impurities, including isomeric N-oxides. The use of packed-bed reactors with immobilized catalysts, for example, not only improves safety and yield but also simplifies catalyst recovery and reuse, aligning perfectly with green chemistry goals. organic-chemistry.org

Table 4: Green Chemistry Approaches for N-Oxide Synthesis

Principle Traditional Method Green Alternative Benefit for Impurity Control
Safer Reagents m-CPBA (peroxyacid) H₂O₂ with activator; Urea-Hydrogen Peroxide Reduces hazardous waste and side reactions.
Catalysis Stoichiometric reagents Reusable heterogeneous catalysts; Biocatalysts (enzymes) High selectivity leads to fewer isomeric byproducts. jddhs.com
Benign Solvents Chlorinated solvents (e.g., Dichloromethane) Water, Ionic Liquids, Supercritical CO₂ Reduces toxic waste and simplifies product workup. jddhs.com
Energy Efficiency Conventional heating (hours) Microwave-assisted synthesis (minutes) Shorter reaction times can prevent product degradation and side reactions. jddhs.com
Process Control Batch processing Continuous flow chemistry with Process Analytical Technology (PAT) Precise control over stoichiometry and temperature minimizes byproduct formation. organic-chemistry.org

Q & A

Q. What methodological approaches are recommended for developing stability-indicating assays for dabigatran etexilate and its degradation products?

A Quality by Design (QbD) framework is essential, incorporating risk assessment and Design of Experiment (DoE) tools. For HPLC method optimization, use an Inertsil ODS-3V column (150 × 4.6 mm, 5 µm) with a gradient program of ammonium formate buffer (pH 4.0) and acetonitrile. Validate parameters per ICH guidelines, including forced degradation studies (acid/base hydrolysis, oxidative/thermal stress) to isolate impurities like the neutral hydrolysis degradant .

Q. How does dabigatran etexilate’s prodrug design influence its pharmacokinetics and bioavailability?

The prodrug incorporates ethyl and hexyloxycarbonyl groups to enhance lipophilicity, enabling oral absorption. Esterase-mediated hydrolysis converts it to active dabigatran, which inhibits thrombin via competitive binding to Asp188. Bioavailability is ~6.5%, with peak plasma concentrations in 2 hours and renal elimination (half-life: 12–17 hours). Dialysis is effective due to low protein binding .

Q. What clinical trial design considerations are critical for comparing dabigatran etexilate with warfarin?

Use randomized, double-blind noninferiority trials with endpoints like stroke/systemic embolism (primary) and major bleeding (secondary). For example, the RE-LY trial (N=18,113) compared fixed dabigatran doses (110/150 mg BID) against adjusted-dose warfarin, with median 2-year follow-up. Statistical analysis should include relative risk (RR), confidence intervals (CI), and stratification by renal function .

Advanced Research Questions

Q. How can conflicting data on dabigatran’s association with myocardial infarction (MI) risk be reconciled?

A meta-analysis of 14 RCTs (N=42,484) found a 34% increased MI risk (Peto OR=1.34, 95% CI:1.08–1.65), particularly vs. warfarin (OR=1.41). However, the RE-LY trial reported no significant MI risk elevation. Discrepancies may arise from trial design (e.g., comparator selection, patient risk profiles) or outcome reporting biases. Sensitivity analyses by dose (150 mg BID vs. 110 mg) and comparator type are critical .

Q. What advanced analytical techniques are used to characterize dabigatran etexilate degradants and propose degradation pathways?

Neutral hydrolysis degradants can be isolated via preparative HPLC and characterized using LC-MS, IR, and NMR. For structural elucidation, LC-MS identifies molecular ions (e.g., m/z 472 for dabigatran), while NMR confirms bond cleavage (e.g., ester hydrolysis). Reaction mechanisms should align with forced degradation kinetics and pH-dependent stability .

Q. How do genetic polymorphisms influence dabigatran’s pharmacokinetics and bleeding risk?

Genome-wide association studies (GWAS) in the RE-LY cohort identified CES1 rs2244613 (minor allele frequency: 32.8%) as linked to 15% lower trough concentrations (P=1.2×10⁻⁸) and reduced bleeding risk (OR=0.67, P=7×10⁻⁵). ABCB1 rs4148738 affects peak concentrations. Pharmacogenomic models should integrate these SNPs for personalized dosing, particularly in renal-impaired patients .

Q. What formulation strategies improve dabigatran etexilate’s bioavailability in immediate-release (IR) tablets?

Cocrystal formulations (e.g., dabigatran etexilate mesylate) enhance pre-compression parameters (Carr’s index <15%, Hausner ratio <1.25) and dissolution rates. In vivo studies in rats show prolonged clotting time (2.5× baseline) and bioavailability improvements via optimized excipients (e.g., tartaric acid for pH modulation) .

Q. How can deuterium-labeled dabigatran etexilate analogs be synthesized for LC-MS bioanalysis?

Synthesize [²H₇]-dabigatran etexilate via Pinner reaction of [²H₅]-bromobenzene, followed by cyanation, esterification, and alkylation. Use LC-MS/MS with MRM transitions (e.g., m/z 472→289) for quantification. These labeled standards improve assay precision by correcting for matrix effects .

Methodological Guidance for Addressing Data Contradictions

Q. How should researchers resolve discrepancies in pharmacogenomic studies linking CES1/ABCB1 SNPs to clinical outcomes?

Conduct stratified analyses by ethnicity and renal function. For example, CES1 rs2244613 shows consistent effects in Caucasians but requires validation in Asian cohorts. Use Mendelian randomization to assess causality and adjust for confounding variables (e.g., concomitant P-glycoprotein inhibitors) .

Q. What statistical approaches are recommended for analyzing dabigatran’s noninferiority in composite endpoints?

Apply a two-sided 95% CI for the hazard ratio (HR), with a margin of 1.38 for stroke prevention. For time-to-event data, Cox proportional hazards models should include interaction terms (e.g., dabigatran dose × renal function). Sensitivity analyses using per-protocol and intention-to-treat populations enhance robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.